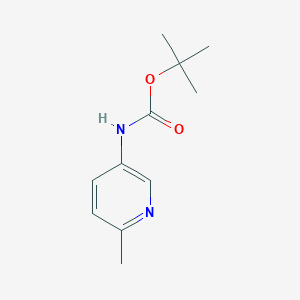

tert-Butyl (6-methylpyridin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZGGFNQUSLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630499 | |

| Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323578-37-6 | |

| Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 6 Methylpyridin 3 Yl Carbamate

Established Approaches to Carbamate (B1207046) Formation

Several robust methods have been developed for the general synthesis of carbamates. These strategies often involve the formation of a key isocyanate intermediate or the direct coupling of amines with a carbonyl source.

Curtius Rearrangement Strategies for Carbamate Synthesis

The Curtius rearrangement is a classic and versatile reaction in organic synthesis used to convert carboxylic acids into primary amines, ureas, or carbamates. wikipedia.orgnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate intermediate, with the loss of nitrogen gas. wikipedia.orgnumberanalytics.com This isocyanate can then be trapped by various nucleophiles. wikipedia.org When an alcohol is used as the trapping agent, a carbamate is formed. wikipedia.orgnih.gov

For the synthesis of tert-butyl carbamates, a carboxylic acid is first converted to an acyl azide. organic-chemistry.org This can be achieved by reacting the corresponding acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA). nih.gov A significant advancement is the one-pot procedure where a carboxylic acid reacts with di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.orgacs.org The resulting acyl azide undergoes the Curtius rearrangement in situ to form the isocyanate, which is then trapped by tert-butoxide (generated from the reaction) to yield the desired tert-butyl carbamate. acs.orgorgsyn.org This method is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemistry. wikipedia.orgnih.gov

| Feature | Curtius Rearrangement | Amination/Carboxylation | Multi-Component Coupling |

|---|---|---|---|

| Starting Materials | Carboxylic Acid, Acyl Halide, or Acyl Azide | Amine, CO2 (or other carbonyl source), Alcohol | Amine, CO2, Alkyl Halide |

| Key Intermediate | Isocyanate | Carbamic Acid / Activated Carbonate | Carbamic Acid Salt |

| Key Advantages | Stereoretention, functional group tolerance, one-pot procedures available. wikipedia.orgorganic-chemistry.org | Avoids toxic reagents like phosgene (B1210022), utilizes renewable C1 sources (CO2). researchgate.netresearchgate.net | Mild conditions, high efficiency, avoids N-alkylation side reactions. organic-chemistry.org |

| Typical Reagents | NaN3, (Boc)2O, DPPA, t-BuOH. nih.govorganic-chemistry.org | DBU, Mitsunobu reagents, carbonates. researchgate.netacs.org | Cs2CO3, TBAI. organic-chemistry.orgnih.gov |

Amination and Carboxylation Protocols

Direct carboxylation of amines provides an alternative route to carbamates, often utilizing carbon dioxide (CO₂) as an inexpensive, abundant, and non-toxic C1 source. researchgate.netresearchgate.net Amines can react reversibly with CO₂ to form carbamic acids. researchgate.net These carbamic acid intermediates can then be coupled with alcohols to yield the final carbamate product. researchgate.netacs.org

Several protocols have been developed to facilitate this transformation. One method involves the reaction of secondary amines with CO₂ in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid, which then reacts with an alcohol under Mitsunobu conditions to generate the carbamate. acs.org Another approach uses basic catalysts, such as cesium carbonate (Cs₂CO₃), to promote the direct carboxylation of amines with CO₂ and an alcohol, enabling a halogen-free synthesis of carbamates. researchgate.net These methods are part of a broader effort to develop greener and more sustainable chemical processes by replacing hazardous reagents like phosgene and its derivatives. researchgate.netresearchgate.net

Specific Synthetic Routes for tert-Butyl (6-methylpyridin-3-yl)carbamate

The synthesis of the title compound can be approached through two primary strategies: the direct functionalization of a pre-existing 6-methylpyridin-3-amine core or the construction of the substituted pyridine (B92270) ring followed by the introduction of the carbamate functionality.

Direct N-Boc Protection of 6-Methylpyridin-3-amine

The most straightforward and widely used method for the synthesis of this compound is the direct N-protection of 6-methylpyridin-3-amine with a Boc-donating reagent. organic-chemistry.org 6-Methylpyridin-3-amine is a commercially available starting material. nih.govresearchgate.net

The reaction typically involves treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.orgnih.gov The base, such as triethylamine (B128534) or N-methylmorpholine, acts as a scavenger for the acidic byproduct generated during the reaction. nih.govgoogle.com The choice of solvent can vary, with dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) being common options. nih.govgoogle.com This method is highly efficient and chemoselective, providing the desired N-Boc protected amine in high yields without the need for extensive purification. organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature. nih.gov

| Reagent/Condition | Role/Parameter | Typical Examples |

|---|---|---|

| Starting Material | Amine precursor | 6-Methylpyridin-3-amine nih.govresearchgate.net |

| Boc Source | Electrophilic tert-butoxycarbonylating agent | Di-tert-butyl dicarbonate ((Boc)₂O) organic-chemistry.orgnih.gov |

| Base | Acid scavenger | Triethylamine (Et₃N), N-Methylmorpholine (NMM) nih.govgoogle.com |

| Solvent | Reaction medium | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Ethyl Acetate nih.govgoogle.com |

| Temperature | Reaction condition | 0 °C to Room Temperature nih.govgoogle.com |

Synthetic Transformations for Incorporating the 6-Methylpyridin-3-yl Moiety

In more complex synthetic campaigns, the 6-methylpyridin-3-yl moiety might be constructed as part of a larger molecular framework. While not a direct synthesis of the title compound, these routes illustrate how the core structure is assembled. For instance, in the synthesis of the pharmaceutical intermediate Etoricoxib, the related ketone 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key building block. google.comgoogleapis.com

One approach to forming this ketone involves the reaction of the magnesium dianion of [(4-methylsulfonyl)phenyl] acetic acid with an activated derivative of 6-methylnicotinic acid, such as its methyl ester. googleapis.com This demonstrates a strategy where a C-C bond is formed at the 3-position of the 6-methylpyridine ring.

Alternatively, the amine functionality can be introduced onto a pre-formed 6-methylpyridine ring via a rearrangement reaction. For example, 6-methylnicotinamide (B127979) (the amide of 6-methylnicotinic acid) could undergo a Hofmann rearrangement to produce 6-methylpyridin-3-amine, which can then be protected as its Boc-carbamate. acs.org Similarly, 6-methylnicotinic acid could be subjected to a Curtius rearrangement, as described in section 2.1.1, to directly yield this compound by trapping the intermediate isocyanate with tert-butanol (B103910). These methods provide versatile pathways to the target compound starting from different functionalized 6-methylpyridine precursors.

Advanced Synthetic Strategies and Process Optimization for this compound and Related Compounds

The synthesis of pyridinyl carbamates, including this compound, is an area of active research, driven by the need for more efficient, safer, and environmentally responsible manufacturing processes. Advanced strategies are moving beyond traditional methods to incorporate biocatalysis, process streamlining, and green chemistry principles to optimize the production of these valuable chemical intermediates.

Chemoenzymatic Synthesis and Biocatalytic Applications for Related Chiral Carbamates

While this compound is an achiral molecule, the broader class of substituted piperidinyl and pyridinyl carbamates includes chiral compounds that are pivotal pharmaceutical intermediates. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of these chiral molecules with high stereoselectivity. nih.govnih.gov

A notable example is the chemoenzymatic synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key chiral intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net This strategy employs a transaminase (ATA) biocatalyst in a key step. The process starts from commercially available ethyl N-Boc-D-pyroglutamate and proceeds through a transamination-spontaneous cyclization process. researchgate.net This enzymatic approach provides a practical and efficient route to the optically pure chiral piperidinyl carbamate, achieving high optical purity with greater than 99.9% enantiomeric excess. researchgate.net

The application of enzymes in organic synthesis offers significant advantages, particularly for producing chiral compounds required by the pharmaceutical industry. nih.govresearchgate.net Biocatalytic methods are increasingly being developed to replace traditional chemical catalysts, offering high efficiency and selectivity under mild reaction conditions. nih.govbeilstein-journals.org For instance, hemoproteins are being explored as biocatalysts for new-to-nature carbene transfer reactions to construct pyridine-functionalized cyclopropanes, demonstrating the versatility of enzymes in creating complex pyridinyl structures. chemrxiv.org

Table 1: Overview of Chemoenzymatic Synthesis for a Related Chiral Carbamate

| Parameter | Description | Reference |

|---|---|---|

| Target Compound | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | researchgate.net |

| Starting Material | Ethyl N-Boc-D-pyroglutamate | researchgate.net |

| Key Biocatalyst | Transaminase (ATA) | researchgate.net |

| Key Transformation | Transamination-spontaneous cyclization | researchgate.net |

| Key Advantage | High optical purity (>99.9% enantiomeric excess) | researchgate.net |

Development of Streamlined and Cost-Effective Procedures

A primary goal in modern chemical synthesis is the development of streamlined processes that reduce the number of steps, minimize waste, and are cost-effective. The chemoenzymatic strategy for producing related chiral piperidinyl carbamates exemplifies this approach. researchgate.net By integrating an enzymatic step, the synthesis becomes a shortened-step, streamlined procedure that can be scaled up effectively, with substrate concentrations of up to 100 g/L being feasible. researchgate.net

This process offers significant advantages over previously reported synthetic routes by circumventing the use of a substantial amount of toxic chemicals and hazardous reaction conditions. researchgate.net The cost-effectiveness of this method is enhanced by starting from a commercially available material and achieving high yields, making it a viable process with strong prospects for industrial application. researchgate.net

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of carbamates to minimize environmental impact. nih.gov This involves using less hazardous materials, developing safer chemical processes, and reducing energy consumption.

The chemoenzymatic synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is considered an environmentally benign protocol because it avoids many toxic chemicals and hazardous conditions typical of traditional multi-step organic syntheses. researchgate.net

More broadly, significant research has focused on developing green synthetic routes for the carbamate functional group itself. A key strategy involves replacing the highly toxic phosgene and its derivatives with carbon dioxide (CO₂), a non-toxic, abundant, and inexpensive C1 source. psu.edursc.org This approach allows for the halogen-free synthesis of various carbamates from CO₂, amines, and alcohols under mild reaction conditions. psu.edursc.org Basic catalysts can effectively promote this conversion, even without dehydrating agents. rsc.org

Other green protocols include:

Photocatalysis: A method for preparing 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester uses only a photocatalyst and an oxidant, avoiding heavy metal catalysts. This one-step synthesis is noted for being safe, environmentally friendly, and low-cost. google.com

Green Hofmann Rearrangement: A green oxidation process for the Hofmann rearrangement of aromatic amides has been developed to synthesize N-aryl carbamate derivatives. This method uses reagents like oxone, KCl, and NaOH in a one-pot procedure. nih.gov

Novel Boc-Transfer Reagents: The development of reagents like tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) provides a green and chemoselective method for the N-tert-butoxycarbonylation of amines, offering high yields under mild conditions. rsc.org

Table 2: Comparison of Environmentally Benign Protocols for Carbamate Synthesis

| Protocol | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| CO₂ Utilization | CO₂, amines, alcohols, basic catalyst | Avoids toxic phosgene, uses abundant C1 source, halogen-free | rsc.org, psu.edu |

| Photocatalysis | Acridine salt photocatalyst, oxidant, light irradiation | Avoids heavy metal catalysts, one-step synthesis, safe | google.com |

| Green Hofmann Rearrangement | Aromatic amides, oxone, KCl, NaOH | Green oxidation process, one-pot procedure | nih.gov |

| Chemoenzymatic Synthesis | Biocatalyst (e.g., Transaminase) | High selectivity, mild reaction conditions, avoids toxic reagents | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 6 Methylpyridin 3 Yl Carbamate

Reactivity of the Carbamate (B1207046) Functional Group

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the 6-methylpyridin-3-amine moiety is central to the chemical reactivity of the carbamate functional group. Its strategic removal and conversion into other important functional groups are key transformations in the synthetic applications of this molecule.

Strategies for Selective N-Deprotection

The removal of the Boc group, a process known as N-deprotection, is a fundamental reaction to liberate the free amine, 6-methylpyridin-3-amine, for subsequent synthetic manipulations. The selection of the deprotection strategy is crucial to ensure high yields and to avoid unwanted side reactions, particularly when other sensitive functional groups are present in the molecule.

Commonly, acidic conditions are employed for the cleavage of the Boc group. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane are effective. The generally accepted mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Alternatively, thermal deprotection offers a milder, acid-free method for removing the Boc group, which can be advantageous when acid-sensitive functionalities are present. nih.gov This method typically involves heating the Boc-protected amine in a suitable solvent.

| Reagent/Condition | Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient method. |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297) | Room Temperature | Provides the amine as its hydrochloride salt. |

| Heat | Various (e.g., Toluene, Dioxane) | Elevated Temperatures | Useful for substrates with acid-sensitive groups. nih.gov |

Transformations into Urea (B33335) and Thiourea (B124793) Derivatives

The carbamate functionality of tert-butyl (6-methylpyridin-3-yl)carbamate can serve as a precursor for the synthesis of urea and thiourea derivatives, which are important pharmacophores in medicinal chemistry.

A practical one-pot synthesis of ureas can be achieved from Boc-protected amines. nih.govacs.org This transformation involves the in situ generation of an isocyanate intermediate from the Boc-protected amine, which then reacts with a primary or secondary amine to form the corresponding urea. Reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can be used to facilitate the formation of the isocyanate. nih.gov A more recent, sustainable approach utilizes lithium tert-butoxide as the sole base to directly convert Boc-protected amines into ureas upon reaction with another amine, avoiding the need for toxic reagents and metal catalysts. rsc.orgresearchgate.net

Similarly, the synthesis of thiourea derivatives can be accomplished. One approach involves the use of N,N'-di-Boc-substituted thiourea as a thioacylating agent. organic-chemistry.org This reagent, when activated, can react with the deprotected 6-methylpyridin-3-amine to yield the desired thiourea. Another general method for thiourea synthesis involves the reaction of an amine with an isothiocyanate. researchgate.net Therefore, after deprotection of this compound, the resulting amine can be reacted with a suitable isothiocyanate to furnish the corresponding thiourea derivative. A proposed general mechanism for the formation of thiourea from an amine and an isothiocyanate involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. researchgate.net

Reactivity of the Pyridine (B92270) Core

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The positions on the ring are not equally reactive, and the presence of the methyl and the Boc-protected amino groups further directs the regioselectivity of substitution reactions.

Substitutional Patterns on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgkhanacademy.org When such reactions do occur, the electrophile typically attacks the C-3 or C-5 position (meta to the nitrogen). In the case of this compound, the C-3 position is already substituted. The Boc-protected amino group is an activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The interplay of these directing effects would likely favor electrophilic attack at the C-2, C-4, and C-5 positions. However, the steric bulk of the Boc group and the methyl group may influence the accessibility of these positions.

Nucleophilic aromatic substitution, on the other hand, is more favorable for electron-deficient rings like pyridine, particularly at the C-2, C-4, and C-6 positions. researchgate.net The presence of a good leaving group at one of these positions would facilitate such a reaction.

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.orgharvard.edu In this approach, a directing group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The carbamate group can act as a directing group. For this compound, this could potentially direct lithiation to the C-2 and C-4 positions. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govnih.govorganic-chemistry.org

Palladium-catalyzed C-H arylation allows for the direct coupling of a C-H bond with an aryl halide. While the specific application to this compound has not been extensively reported, related systems suggest that the Boc-amino group could direct the C-H activation to the ortho positions (C-2 and C-4). epfl.ch

Iridium-catalyzed C-H borylation is another important transformation that introduces a boronic ester group onto the aromatic ring. escholarship.orgillinois.edursc.orgnih.govnih.gov This reaction is highly valuable as the resulting boronic esters are versatile intermediates that can be used in a variety of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the boryl group being introduced at the least sterically hindered position. For this compound, this would likely favor borylation at the C-5 position.

Mechanistic Pathways of Key Synthetic Transformations

Understanding the mechanistic pathways of the key reactions of this compound is essential for optimizing reaction conditions and predicting outcomes.

The acid-catalyzed N-deprotection of the Boc group proceeds through a well-established mechanism. total-synthesis.com The reaction is initiated by protonation of the carbamate carbonyl oxygen, which weakens the C-O bond. Subsequent cleavage of the tert-butyl-oxygen bond generates a stable tert-butyl cation and a carbamic acid. The carbamic acid is inherently unstable and rapidly decomposes to the free amine and carbon dioxide gas.

The formation of ureas from Boc-protected amines via in situ generated isocyanates involves a multi-step process. nih.gov First, the Boc-protected amine is activated, for example, with trifluoromethanesulfonyl anhydride in the presence of a base like 2-chloropyridine. This leads to the elimination of tert-butanol (B103910) and the formation of a highly reactive isocyanate intermediate. The isocyanate then readily undergoes nucleophilic attack by a primary or secondary amine to form the final urea product. A more direct route involves the use of a strong base like lithium tert-butoxide to directly generate the isocyanate from the Boc-protected amine. rsc.orgresearchgate.net

The formation of thioureas from the corresponding amine and an isothiocyanate is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This is followed by proton transfer to generate the neutral thiourea product. researchgate.net

Detailed Examination of Carbamate Formation Mechanisms

The synthesis of this compound involves the formation of a carbamate linkage by protecting the amino group of 5-amino-2-methylpyridine (B47470). The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism of this reaction is influenced by the choice of base or catalyst.

In a common approach, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is used. The mechanism proceeds as follows:

DMAP, a nucleophilic catalyst, attacks one of the carbonyl carbons of Boc₂O.

This leads to the cleavage of the anhydride, forming a reactive tert-butoxycarbonylpyridinium intermediate and a tert-butyl carbonate anion.

The primary amine of 5-amino-2-methylpyridine then acts as a nucleophile, attacking the activated carbonyl carbon of the pyridinium (B92312) intermediate.

This step results in the formation of the desired carbamate and regenerates the DMAP catalyst.

The protonated amine is neutralized by the tert-butyl carbonate anion, which then decomposes into carbon dioxide and tert-butanol. nih.gov

While effective, this method can sometimes lead to challenges such as low yields or the formation of a di-Boc protected product, where the pyridine nitrogen is also acylated. google.com To address these issues of selectivity and yield, alternative methods have been developed. One such method for the Boc protection of aminopyridines utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) in the presence of an organic base like triethylamine (B128534). google.comgoogle.com This approach provides higher selectivity for the amino group and generally results in higher yields of the desired mono-Boc protected product. google.com

| Reagent/Catalyst System | Key Mechanistic Feature | Typical Outcome for Aminopyridines |

|---|---|---|

| Boc₂O / DMAP | Formation of a reactive tert-butoxycarbonylpyridinium intermediate. nih.gov | Effective but can lead to low yields or di-protection. google.com |

| Boc₂O / EDCI / HOBT / Et₃N | Activation of the Boc group, enhancing selectivity for the primary amine. | High yield and high selectivity for mono-protection. google.comgoogle.com |

Investigation of Derivatization Reaction Mechanisms and Selectivity

The tert-butoxycarbonyl (Boc) group in this compound is not merely a protecting group; it also functions as a powerful directing group in electrophilic aromatic substitution reactions, particularly in directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy allows for the regioselective functionalization of the pyridine ring at the C-4 position, which is ortho to the carbamate-substituted C-3 position.

The mechanism of DoM involves the following steps:

The carbamate group acts as a Directed Metalation Group (DMG). The oxygen and nitrogen atoms of the carbamate chelate to a strong organolithium base, such as n-butyllithium or sec-butyllithium. baranlab.org

This chelation positions the lithium base in proximity to the C-4 proton of the pyridine ring, increasing its kinetic acidity and facilitating deprotonation. organic-chemistry.org

An aryllithium intermediate is formed regioselectively at the C-4 position. wikipedia.org

This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the C-4 position. researchgate.net

This methodology exhibits excellent selectivity for the C-4 position over the C-2 position, which is also ortho to the pyridine nitrogen but sterically more hindered by the methyl group at C-6 and electronically less favored for deprotonation in this context. The carbamate is a more powerful directing group than the endocyclic pyridine nitrogen in this scenario. For instance, this method has been successfully used for the large-scale synthesis of N-Boc-3-amino-4-halopyridines by quenching the lithiated intermediate with halogenating agents like hexachloroethane (B51795) (for chlorination) or 1,2-dibromoethane (B42909) (for bromination). nih.gov

| Electrophile | Product of Derivatization at C-4 | Reaction Type |

|---|---|---|

| I₂ (Iodine) | 4-iodo derivative | Halogenation nih.gov |

| C₂Cl₆ (Hexachloroethane) | 4-chloro derivative | Halogenation nih.gov |

| BrCH₂CH₂Br (1,2-Dibromoethane) | 4-bromo derivative | Halogenation nih.gov |

| Me₃SiCl (Trimethylsilyl chloride) | 4-(trimethylsilyl) derivative | Silylation nih.gov |

Catalytic Role of Transition Metals and Other Reagents

Transition metals, particularly palladium and rhodium, play a crucial catalytic role in the C-H functionalization of aromatic systems, including derivatives of this compound. magtech.com.cn In these reactions, the carbamate group again serves as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position (C-4), and enabling its activation and subsequent coupling with various partners.

The general mechanism for palladium-catalyzed C-H activation often involves a palladacycle intermediate. nih.gov For a substrate like this compound, the catalytic cycle can be described as:

C-H Activation: The reaction initiates with the coordination of the palladium(II) catalyst to the carbamate group. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-4 proton is removed, forming a six-membered palladacycle intermediate. This step is often turnover-limiting. nih.gov

Oxidative Addition/Transmetalation: The palladacycle can then react via several pathways. In cross-coupling reactions, it may undergo oxidative addition with an aryl halide, leading to a Pd(IV) intermediate. nih.govsnnu.edu.cn Alternatively, in reactions like the Suzuki coupling, a transmetalation step with an organoboron reagent occurs.

Reductive Elimination: The final step is the reductive elimination from the palladium intermediate, which forms the new C-C or C-X bond and regenerates the active Pd(II) catalyst, thus closing the catalytic cycle. snnu.edu.cn

Rhodium catalysts are also effective for similar C-H amination and other functionalization reactions, often proceeding through analogous cyclometalated intermediates. researchgate.net The choice of metal, ligands, and oxidants can be tuned to achieve different types of transformations, such as arylation, olefination, or amination, with high regioselectivity dictated by the directing carbamate group. magtech.com.cn

| Transition Metal | Typical Reaction | Key Mechanistic Step | Role of Carbamate |

|---|---|---|---|

| Palladium (Pd) | C-H Arylation, Olefination magtech.com.cnnih.gov | Formation of a palladacycle intermediate via CMD. nih.gov | Directs catalyst to ortho C-H bond. magtech.com.cn |

| Rhodium (Rh) | C-H Amination, Amidation researchgate.net | Formation of a rhodacycle intermediate. | Directs catalyst to ortho C-H bond. researchgate.net |

Applications of Tert Butyl 6 Methylpyridin 3 Yl Carbamate As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The strategic placement of the methyl group and the protected amine on the pyridine (B92270) ring makes this carbamate (B1207046) a key starting material for a range of complex organic molecules.

Tert-butyl (6-methylpyridin-3-yl)carbamate serves as a crucial precursor for the synthesis of various substituted pyridine and piperidine (B6355638) derivatives. The Boc protecting group is instrumental in these transformations, as it masks the reactivity of the amine functionality, allowing for selective modifications elsewhere on the molecule. niscpr.res.in Upon completion of other synthetic steps, the Boc group can be readily removed under acidic conditions to yield the free amine, 5-amino-2-methylpyridine (B47470), which can then undergo further reactions such as acylation, alkylation, or arylation.

Furthermore, the pyridine ring of the carbamate can be hydrogenated to produce the corresponding piperidine derivatives. This transformation is significant in medicinal chemistry, as the piperidine scaffold is a common feature in many pharmacologically active compounds. whiterose.ac.uk For instance, the related compound, tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate, is recognized as a pivotal pharmaceutical intermediate, and chemoenzymatic strategies have been developed for its efficient and stereoselective synthesis. researchgate.net The synthesis of such chiral piperidines highlights the utility of these carbamate precursors in accessing stereochemically defined structures. researchgate.net

As a functionalized pyridine, this compound is an important member of the class of heterocyclic building blocks used in organic synthesis. sigmaaldrich.com These building blocks are fundamental units that chemists use to assemble more elaborate molecular structures. sigmaaldrich.com The compound's unique arrangement of substituents allows it to act as a linchpin in the synthesis of diverse nitrogen-containing heterocyclic systems. It can be incorporated into larger polycyclic systems, such as quinolines, naphthyridines, or other fused heterocycles, through reactions that involve either the pyridine ring or the amine functionality after deprotection. This versatility makes it a valuable tool for creating novel molecular frameworks for various applications, including pharmaceuticals and agrochemicals.

Utility in the Rational Design and Synthesis of Advanced Chemical Scaffolds

The compound is frequently employed in the rational design of advanced chemical scaffolds, particularly those with potential biological activity.

The 6-methyl-3-aminopyridine scaffold, readily accessible from this compound, is a key structural motif in numerous pharmacologically active agents. Consequently, the title compound is a critical intermediate in the synthesis of various drug candidates. For example, related piperidine carbamates are instrumental in developing HIV-1 protease inhibitors and kinase-targeted therapies. Specifically, tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate is a key intermediate in the synthesis of orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net The synthesis of the CDK4/6 inhibitor Palbociclib involves an intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which shares the aminopyridine core structure. google.com The broader class of pyridine derivatives is often explored for the development of various kinase inhibitors.

| Therapeutic Target/Drug Class | Specific Intermediate Example | Reference |

| Orexin Receptor Antagonists | tert‐Butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate | researchgate.net |

| IRAK4 Inhibitors | tert‐Butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate | researchgate.net |

| Kinase Inhibitors | tert-Butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate | |

| Anti-epilepsy (Lacosamide) | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | google.com |

| Alzheimer's Disease | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | nih.gov |

This table presents examples of pharmacologically relevant compounds where similar Boc-protected amine intermediates are crucial.

The urea (B33335) functional group is a prominent feature in many bioactive molecules due to its ability to form stable hydrogen bonds with biological targets. nih.gov this compound is an excellent starting material for the synthesis of unsymmetrical ureas. The general strategy involves the deprotection of the Boc group to liberate the primary amine, which is then reacted with an isocyanate to form the desired urea derivative.

This approach provides a controlled method for introducing the urea moiety and attaching a second, different substituent (R'). This methodology is analogous to the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, which serves as a framework for preparing unsymmetrical diureas. mdpi.comresearchgate.net The ability to create unsymmetrical structures is of great importance to medicinal chemists for optimizing drug-receptor interactions. nih.govmdpi.com

| Step | Reaction Description |

| 1. Deprotection | The Boc-protected amine is treated with an acid (e.g., trifluoroacetic acid) to remove the tert-butoxycarbonyl group, yielding 5-amino-2-methylpyridine. |

| 2. Urea Formation | The resulting free amine is reacted with a selected isocyanate (R'-N=C=O) to form the final unsymmetrical urea product. |

Strategies for Scaffold Diversification and Library Synthesis

In modern drug discovery, the synthesis of compound libraries with diverse molecular scaffolds is a key strategy for identifying new therapeutic leads. This compound is well-suited for such diversity-oriented synthesis. The molecule possesses two distinct points for modification: the pyridine ring and the protected amine group.

Strategies for diversification include:

Pyridine Ring Functionalization: The pyridine ring can undergo a variety of chemical transformations. For example, related bromopyridine carbamates can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups. chemicalbook.com

Amine Group Derivatization: Following Boc deprotection, the resulting amine can be reacted with a large library of commercial or custom-synthesized reagents, such as acyl chlorides, sulfonyl chlorides, aldehydes (via reductive amination), and isocyanates, to generate a vast array of amides, sulfonamides, amines, and ureas, respectively.

This dual-functional nature allows for the systematic and rapid generation of a library of related compounds, where the core 6-methylpyridine scaffold is decorated with various substituents. This approach, which utilizes a versatile building block as a "lynchpin" for multiscaffold library synthesis, is a powerful tool in medicinal chemistry for exploring structure-activity relationships. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to provide specific research findings on the derivatization and modification of this compound as requested. Published studies detailing the conversion of this specific compound into amides, ureas, and sulfonamides, or modifications to its pyridine and carbamate moieties, could not be located.

General synthetic methodologies exist for the transformation of carbamates into other functional groups. For instance, the conversion of carbamates into amides can be achieved using reagents like acyl chlorides in the presence of sodium iodide. Similarly, the synthesis of ureas from carbamate precursors is a known transformation, often involving reaction with amines, sometimes facilitated by reagents like trimethylaluminum (B3029685) or achieved by using phenyl carbamates as intermediates. The formation of sulfonamides typically involves different precursors, such as the reaction of organometallic reagents with sulfinylamine reagents.

However, the user's strict requirement to focus solely on this compound prevents the inclusion of these general methods or examples involving other, related compounds. Without specific documented research on this compound for the outlined sections, generating a thorough, informative, and scientifically accurate article that adheres to the provided constraints is not feasible.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 6 Methylpyridin 3 Yl Carbamate

Spectroscopic Analytical Techniques

Spectroscopic methods are indispensable for elucidating the structure and properties of chemical compounds. Techniques such as NMR, MS, IR, and UV-Vis spectroscopy each provide unique and complementary information about the molecular framework, functional groups, and electronic system of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For tert-butyl (6-methylpyridin-3-yl)carbamate, both ¹H and ¹³C NMR would be essential for full structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Pyridine (B92270) Ring Protons: The three protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm their relative positions (ortho, meta, para) to the methyl and carbamate (B1207046) substituents.

Methyl Protons: The methyl group attached to the pyridine ring would produce a singlet at approximately δ 2.3-2.5 ppm.

Carbamate N-H Proton: A broad singlet corresponding to the N-H proton of the carbamate group would be observed, with a chemical shift that can vary depending on solvent and concentration.

tert-Butyl Protons: A sharp, intense singlet would be present in the upfield region (around δ 1.5 ppm), integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

Pyridine Ring Carbons: Six distinct signals would be expected for the carbons of the pyridine ring, with their chemical shifts indicating the electronic effects of the substituents.

Carbonyl Carbon: The carbonyl carbon of the carbamate group would appear as a single peak in the downfield region, typically around δ 150-155 ppm.

tert-Butyl Carbons: The spectrum would show two signals for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Methyl Carbon: A signal corresponding to the methyl group on the pyridine ring would be observed in the aliphatic region.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | Pyridine Ring | ~8.2 | d |

| H-4 | Pyridine Ring | ~7.8 | dd |

| H-5 | Pyridine Ring | ~7.1 | d |

| N-H | Carbamate | Variable | br s |

| CH₃ | Pyridine Ring | ~2.4 | s |

| C(CH₃)₃ | tert-Butyl | ~1.5 | s |

| ¹³C NMR | Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | Carbonyl | ~153 |

| C-2, C-3, C-4, C-5, C-6 | Pyridine Ring | ~120-155 |

| C(CH₃)₃ | tert-Butyl Quaternary | ~80 |

| C(CH₃)₃ | tert-Butyl Methyl | ~28 |

| CH₃ | Pyridine Ring | ~24 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₆N₂O₂), the expected molecular weight is approximately 208.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 208. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da), leading to significant fragment ions.

| Ion Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₁H₁₆N₂O₂⁺ | 208 |

| [M - C₄H₈]⁺ | C₇H₈N₂O₂⁺ | 152 |

| [M - C₄H₉]⁺ | C₇H₇N₂O₂⁺ | 151 |

| [C₄H₉]⁺ | tert-butyl cation | 57 |

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Key expected absorption bands for this compound would include:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ associated with the stretching vibration of the N-H bond in the carbamate.

C-H Stretches: Aromatic C-H stretching bands just above 3000 cm⁻¹, and aliphatic C-H stretching bands from the methyl and tert-butyl groups just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹, characteristic of the carbonyl group in the carbamate.

C-N Stretch & N-H Bend: Absorptions in the 1500-1600 cm⁻¹ region.

C=C & C=N Stretches: Bands in the 1450-1600 cm⁻¹ range corresponding to the pyridine ring vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Carbamate | 3300-3400 | Medium |

| C=O Stretch | Carbonyl | 1700-1720 | Strong |

| C=C, C=N Stretches | Pyridine Ring | 1450-1600 | Medium-Strong |

| C-O Stretch | Carbamate | 1250-1300 | Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in this compound. Substituted pyridines typically exhibit π → π* transitions. The presence of the amino-carbamate (an auxochrome) and methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be anticipated to show strong absorption bands in the 250-280 nm range.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If suitable crystals of this compound were grown, SC-XRD analysis would yield key structural parameters. It would be expected that the carbamate N-H group would act as a hydrogen bond donor, potentially forming hydrogen bonds with the carbonyl oxygen of an adjacent molecule or the nitrogen atom of the pyridine ring, leading to the formation of supramolecular structures like dimers or chains in the crystal lattice.

A hypothetical crystallographic data table is provided below to illustrate the type of information obtained from such an analysis.

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry elements of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | e.g., 10.5, 8.2, 14.3 |

| α, β, γ (°) | Unit cell angles | e.g., 90, 105.2, 90 |

| Z | Molecules per unit cell | 4 |

| Key Bond Lengths | C=O, N-H, C-N | e.g., 1.22 Å, 0.86 Å, 1.35 Å |

| Key Bond Angles | O=C-N, C-N-C | e.g., 125°, 120° |

Conformational Analysis in the Crystalline State

No publicly available single-crystal X-ray diffraction data for this compound could be located. This information is essential for a definitive analysis of its conformational arrangement in the solid state, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Correlation of Experimental and Theoretical Spectroscopic Data

A correlation between experimental and theoretical spectroscopic data requires access to primary experimental spectra (such as ¹H NMR, ¹³C NMR, and FT-IR) and the results of computational chemistry studies (like Density Functional Theory calculations). As no specific experimental spectra or computational analyses for this compound were found, a comparative analysis and the generation of corresponding data tables are not possible.

While general information exists for related compounds and the carbamate functional group, the strict adherence to the requested subject, "this compound," prevents the inclusion of such data in this article.

Computational and Theoretical Investigations of Tert Butyl 6 Methylpyridin 3 Yl Carbamate

Quantum Chemical Calculations

No specific DFT studies on the geometry optimization or electronic structure of tert-Butyl (6-methylpyridin-3-yl)carbamate were identified. Such studies would typically involve using a specified functional and basis set to determine the most stable three-dimensional arrangement of the atoms and to analyze the molecular orbitals.

A conformational analysis for this specific molecule has not been published. This type of study would be necessary to identify the different spatial arrangements (conformers) of the molecule and to predict their relative energetic stabilities.

There are no available published predictions of the vibrational frequencies for this compound. This analysis would theoretically predict the molecule's infrared (IR) and Raman spectra.

Electronic Structure and Molecular Reactivity Descriptors

No MEP surface analysis for this compound was found in the literature. An MEP map would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions.

Calculations of Fukui functions to predict the local reactivity of this compound have not been reported. These calculations are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Hyperconjugation: The primary delocalization events would involve the lone pair electrons of the nitrogen atoms and the oxygen atom of the carbonyl group. Specifically, the lone pair of the pyridine (B92270) ring nitrogen (N1) and the exocyclic carbamate (B1207046) nitrogen (N-carbamate) would exhibit delocalization into the antibonding π* orbitals of the pyridine ring's C=C and C=N bonds. This n → π* interaction is characteristic of aminopyridines and contributes to the electronic density of the aromatic system. nih.gov

Carbonyl Group Interactions: The lone pairs on the carbonyl oxygen would delocalize into the antibonding σ* orbitals of adjacent C-C and C-O bonds (n → σ*). Furthermore, the π-system of the C=O bond interacts with the adjacent nitrogen lone pair, a classic feature of carbamates, leading to resonance stabilization.

Pyridine Ring Delocalization: The π-electrons of the pyridine ring are delocalized across the aromatic system. The presence of the electron-donating carbamate group and the electron-donating methyl group would influence the electron density distribution within the ring.

Intramolecular Hydrogen Bonding: Although not a primary focus of electronic delocalization, NBO can also identify weaker interactions. In certain conformations, a weak intramolecular hydrogen bond might be possible between the N-H of the carbamate and the pyridine nitrogen, which would be represented by a donor-acceptor interaction between the nitrogen lone pair and the σ* orbital of the N-H bond. pharmalego.com

In Silico Prediction of Molecular Attributes Relevant to Chemical Space

In silico methods provide rapid, cost-effective means to predict the physicochemical and pharmacokinetic properties of a molecule, which are crucial for assessing its potential as a drug candidate or its behavior in a chemical process.

Topological and steric parameters are fundamental molecular descriptors that define a molecule's size, shape, polarity, and flexibility. These attributes are critical for its interaction with biological macromolecules and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, these parameters can be computationally calculated using various cheminformatics toolkits. researchgate.net

Below is a table of key computed parameters for the molecule.

| Parameter | Value | Description |

| Molecular Formula | C₁₁H₁₆N₂O₂ | The elemental composition of the molecule. pharmalego.com |

| Molecular Weight | 208.26 g/mol | The mass of one mole of the substance. orchid-chem.com |

| XLogP3 | 2.1 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, which can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms with lone pairs, which can accept hydrogen bonds. |

| Rotatable Bonds | 3 | The number of single bonds that can rotate freely, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | The sum of surfaces of polar atoms (usually oxygens and nitrogens), correlating with cell permeability. |

| Formal Charge | 0 | The net electrical charge of the molecule. |

| Heavy Atom Count | 15 | The number of non-hydrogen atoms in the molecule. |

This data is computationally generated and provides an estimate of the molecule's physicochemical properties.

The feasibility of synthesizing a molecule is a critical consideration in chemical research. Computational tools can assist in this assessment through synthetic accessibility scores and retrosynthetic analysis.

Synthetic Accessibility (SA) Scoring: The SA score is a value typically ranging from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.gov This score is calculated using algorithms that analyze the molecule's structure, penalizing features that are uncommon in commercially available or easily synthesized compounds, such as complex ring systems, multiple stereocenters, and non-standard functional groups. chemrxiv.orgresearchgate.net For this compound, the SA score is expected to be low (in the range of 2-3), indicating that it is relatively easy to synthesize. This is due to its relatively simple structure, common functional groups (pyridine, carbamate), and lack of stereocenters.

Retrosynthetic Analysis: Retrosynthesis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com A plausible retrosynthetic analysis for this compound would involve two primary disconnections:

C-N Bond Disconnection of the Carbamate: The most logical first step is the disconnection of the carbamate C-N bond. This is a standard transformation in amine synthesis and protection chemistry. This leads to 3-amino-6-methylpyridine and di-tert-butyl dicarbonate (B1257347) (Boc₂O) or a related chloroformate.

Pyridine Ring Synthesis: The precursor, 3-amino-6-methylpyridine, can be further simplified. The synthesis of substituted pyridines can be approached in many ways, such as the Hantzsch pyridine synthesis or by functionalizing a pre-existing pyridine ring. advancechemjournal.comorganic-chemistry.org A common strategy might involve starting with a commercially available lutidine (dimethylpyridine) derivative and performing regioselective nitration followed by reduction to obtain the amine.

This analysis suggests a straightforward synthetic route from readily available starting materials, confirming the low synthetic accessibility score.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for tert-Butyl (6-methylpyridin-3-yl)carbamate

Future efforts in synthesizing this compound will likely prioritize the development of more sustainable and environmentally benign methodologies. Current synthetic routes often rely on traditional methods that may involve harsh reagents or generate significant waste. Research is anticipated to move towards greener alternatives.

One promising avenue is the exploration of chemoenzymatic strategies. For instance, a practical process for preparing a related chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, has been developed using a transaminase (ATA) biocatalyst. researchgate.net This approach circumvents the use of many toxic chemicals and hazardous reaction conditions, offering a cost-effective and highly pure product. researchgate.net Future studies could focus on identifying or engineering enzymes capable of selectively aminating the pyridine (B92270) ring, followed by a biocatalytic Boc-protection step.

Another area of development is the design of greener N-tert-butoxycarbonylation reagents. While di-tert-butyl dicarbonate (B1257347) (Boc₂O) is common, alternative reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate have been developed as chemoselective N-tert-butoxycarbonylation agents that offer advantages in certain contexts. rsc.org The development of recyclable or catalytic Boc-transfer agents would represent a significant advance in sustainability.

Future research could also investigate flow chemistry processes. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation, leading to higher yields and purity while minimizing solvent usage and waste generation.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. | Discovery and engineering of aminases and carbamate-forming enzymes. |

| Green Reagents | Lower toxicity, improved atom economy, easier workup. | Development of catalytic Boc-transfer agents and recyclable reagents. |

| Flow Chemistry | Improved safety and control, higher efficiency, scalability, reduced waste. | Optimization of reaction parameters in continuous flow for amination and protection steps. |

| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. numberanalytics.com | Development of visible-light mediated C-N bond formation on the pyridine core. numberanalytics.com |

Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound, particularly the formation of the crucial carbon-nitrogen bond at the C-3 position of the pyridine ring, heavily relies on catalytic processes. Future research will undoubtedly focus on discovering and optimizing more advanced catalytic systems to improve efficiency, selectivity, and substrate scope.

Transition metal catalysis, especially with palladium, has been fundamental in forming C-N bonds. numberanalytics.com Future work will likely involve the design of novel ligands that can enhance the activity and stability of these catalysts, allowing for lower catalyst loadings, milder reaction conditions, and tolerance of a wider range of functional groups. High-throughput screening of catalyst and ligand libraries could accelerate this discovery process.

Heterogeneous catalysis presents another significant opportunity. Using catalysts supported on materials like polymers, silica, or metal-organic frameworks (MOFs) can simplify product purification and enable catalyst recycling, which is crucial for industrial applications. numberanalytics.com Research into developing robust and highly active solid-supported catalysts for the amination of halopyridines is a key future direction. numberanalytics.com Furthermore, simple and readily available catalysts like PdCl₂ have been shown to be effective for carbamate (B1207046) synthesis from organic azides and alcohols, suggesting that exploring simpler, more cost-effective metal catalysts is a worthwhile endeavor. rsc.org

Table 2: Comparison of Potential Catalytic Systems

| Catalyst Type | Current Status | Future Research Directions |

|---|---|---|

| Homogeneous Pd Catalysts | Widely used for C-N cross-coupling. numberanalytics.com | New ligand design for higher turnover numbers; catalysts for late-stage functionalization. |

| Heterogeneous Catalysts | Offers recyclability but can have lower activity. numberanalytics.com | Development of highly active and stable supported catalysts (e.g., on MOFs or zeolites). numberanalytics.com |

| Photocatalysts | Emerging field for pyridine functionalization. numberanalytics.com | Exploration of visible-light mediated reactions; development of novel photosensitizers. |

| Biocatalysts (Enzymes) | Established for related compounds. researchgate.net | Screening for enzymes that can perform selective amination on the 6-methylpyridine core. |

Expanded Applications of this compound in Complex Multistep Organic Synthesis

While this compound is a valuable building block, its full potential in complex organic synthesis remains to be explored. The Boc-protected amine serves as a versatile handle for introducing the 6-methylpyridin-3-amine moiety, a common pharmacophore, into larger molecules. Future research will likely focus on demonstrating its utility in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

The compound is an ideal intermediate for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov The Boc group can be easily removed under acidic conditions, and the resulting free amine can be further functionalized to generate a diverse range of derivatives, such as ureas, amides, sulfonamides, and other functionalities.

For example, related tert-butyl carbamate derivatives are key intermediates in the synthesis of drugs like lacosamide. google.com Future work could target the use of this compound in the total synthesis of complex natural products containing a substituted pyridine ring or in the development of new classes of therapeutic agents. Its application in constructing macrocycles or as a precursor for unsymmetrical diureas are also promising areas for investigation. mdpi.com

Decomposition Mechanisms and Stability Profile of this compound in Various Conditions

A comprehensive understanding of the stability of this compound is critical for its storage, handling, and application in multistep synthesis. While carbamates are generally considered to be chemically robust, systematic studies on this specific molecule are lacking. acs.org

Future research should focus on quantitatively evaluating its stability under a range of conditions. This includes:

Thermal Stability: Determining the decomposition temperature and identifying the degradation products formed upon heating. This is crucial for defining safe operating temperatures for reactions involving this intermediate.

Chemical Stability: Assessing its reactivity and stability across a wide pH range. Understanding its lability to acidic and basic hydrolysis is essential for planning protection/deprotection steps and purification procedures. acs.org

Photochemical Stability: Investigating its stability upon exposure to different wavelengths of light. Studies on related pyridinyl oxime carbamates have shown they can undergo photochemical reactions, highlighting the importance of understanding potential light-induced transformations. nih.gov

Investigating the decomposition pathways will provide valuable insights into potential side reactions and help in the development of strategies to minimize product loss during synthesis and storage.

Deeper Theoretical Insights into Structure-Reactivity Relationships and Intermolecular Interactions

Computational chemistry offers a powerful tool for gaining a deeper understanding of the structural and electronic properties of this compound. Future theoretical studies can provide valuable insights that complement experimental work.

Density Functional Theory (DFT) calculations can be employed to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule and the rotational barriers of the C-N bonds, which are influenced by amide resonance. acs.org

Predict Reactivity: Calculate molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges to predict the most reactive sites for electrophilic and nucleophilic attack. This can guide the design of new reactions.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for its synthesis and subsequent transformations, providing a detailed mechanistic understanding that can be used to optimize reaction conditions.

Study Intermolecular Interactions: Investigate the nature and strength of non-covalent interactions, such as hydrogen bonding, which are crucial in understanding its crystal packing and interactions with solvents or biological targets. mdpi.com

Preliminary theoretical studies on related pyridinyl carbamates have been used to explain and predict their photochemical activity. nih.gov Applying similar in-depth computational analysis to this compound can accelerate the development of its synthesis and applications, providing a predictive framework for its chemical behavior.

Q & A

What are the optimal synthetic routes for tert-Butyl (6-methylpyridin-3-yl)carbamate, and how can reaction yields be maximized?

Classification : Basic

Methodological Answer :

A common approach involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety of 6-methylpyridin-3-amine. This typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF or DCM). Key parameters for yield optimization include:

- Reagent stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine minimizes side reactions.

- Temperature : Room temperature (20–25°C) is often sufficient, but elevated temperatures (40–50°C) may accelerate sluggish reactions.

- Workup : Acidic aqueous washes (e.g., 1 M HCl) remove unreacted starting materials, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

How can this compound be purified to ≥95% purity, and what analytical techniques validate purity?

Classification : Basic

Methodological Answer :

- Purification :

- Column chromatography : Use silica gel with a hexane/ethyl acetate (7:3 to 1:1) eluent system.

- Recrystallization : Solvent pairs like ethyl acetate/hexane or methanol/water are effective for carbamates.

- Validation :

What advanced techniques resolve contradictions in reported solubility or stability data for this compound?

Classification : Advanced

Methodological Answer :

Discrepancies in solubility/stability may arise from moisture sensitivity, pH-dependent degradation, or polymorphic forms. To address:

Solubility : Perform parallel measurements in DMSO, DCM, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy or gravimetric analysis.

Stability :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV/Vis), and humidity (75% RH) for 7–14 days. Monitor via HPLC .

- Solid-state analysis : Use X-ray powder diffraction (XRPD) to identify polymorphs and differential scanning calorimetry (DSC) to assess thermal behavior .

How does the 6-methylpyridine substituent influence the electronic properties and reactivity of this carbamate?

Classification : Advanced

Methodological Answer :

The electron-donating methyl group at the pyridine’s 6-position enhances nucleophilicity at the nitrogen, stabilizing intermediates in substitution reactions. To quantify effects:

- Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) and charge distribution.

- Experimental validation : Compare reaction rates with analogs (e.g., 6-chloro or 6-methoxy derivatives) in SNAr or coupling reactions .

What crystallographic strategies ensure accurate structural determination of this compound?

Classification : Advanced

Methodological Answer :

- Crystallization : Slow evaporation from ethyl acetate/hexane mixtures often yields single crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.

- Refinement : Employ SHELXL for structure solution, ensuring R-factor convergence below 5%. Validate hydrogen bonding (e.g., N–H···O interactions) and torsional angles .

How can mechanistic pathways for Boc deprotection under acidic conditions be experimentally probed?

Classification : Advanced

Methodological Answer :

- Kinetic studies : Monitor deprotection (e.g., with TFA in DCM) via in situ H NMR, tracking tert-butyl group disappearance (δ 1.4 ppm).

- Isotopic labeling : Use C-labeled Boc groups to trace intermediates via LC-MS.

- Computational modeling : Transition state analysis (e.g., using Gaussian) identifies rate-determining steps .

What in vitro assays are recommended to assess the compound’s toxicity in biological studies?

Classification : Basic

Methodological Answer :

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).

- Genotoxicity : Ames test (TA98 strain) for mutagenicity.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

How can researchers mitigate discrepancies in reported melting points for this compound?

Classification : Basic

Methodological Answer :

- Standardization : Use a calibrated melting point apparatus with a heating rate of 1°C/min.

- Polymorph screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and characterize forms via XRPD.

- Purity verification : Cross-check with elemental analysis (C, H, N) and DSC .

What strategies optimize the compound’s stability during long-term storage?

Classification : Basic

Methodological Answer :

- Storage conditions : Argon-purged vials at −20°C, desiccated (silica gel).

- Light protection : Amber glass or aluminum foil wrapping.

- Stability monitoring : Quarterly HPLC analysis to detect degradation (e.g., free amine formation) .

How can computational tools predict reactivity in novel derivatives of this compound?

Classification : Advanced

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.